

Application Note: Functional Characterization of 7-Bromo-1H-Indole-3-ethanol (7-Bromotryptophol)

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Compound of Interest

Compound Name: 1H-Indole-3-ethanol, 7-bromo-

CAS No.: 936252-65-2

Cat. No.: B3169249

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Introduction & Compound Identity[1]

1H-Indole-3-ethanol, 7-bromo- (commonly referred to as 7-Bromotryptophol) is a halogenated indole alkaloid with dual significance in chemical biology. Primarily isolated from marine sponges (e.g., *Rivularia*, *Geodia* species), it serves as a potent bioactive secondary metabolite. Structurally, it acts as a critical scaffold in the development of necroptosis inhibitors, sharing the 7-halogenated indole core with Necrostatin-1 (Nec-1), a specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1]

This application note details the protocols for solubilization, cytotoxic profiling, and mechanistic characterization of 7-Bromotryptophol, focusing on its utility as a chemical probe for programmed cell death (necroptosis) and as a marine-derived cytotoxic agent.

Chemical Profile

Property	Detail
IUPAC Name	2-(7-bromo-1H-indol-3-yl)ethanol
Common Name	7-Bromotryptophol
CAS Number	10425-16-8 (Generic isomer class: 51417-51-7 for base indole)
Molecular Weight	240.09 g/mol
Solubility	Soluble in DMSO (>20 mg/mL), Ethanol; Insoluble in water
Primary Targets	RIPK1 (putative), IDO (Indoleamine 2,3-dioxygenase), Biofilm regulation

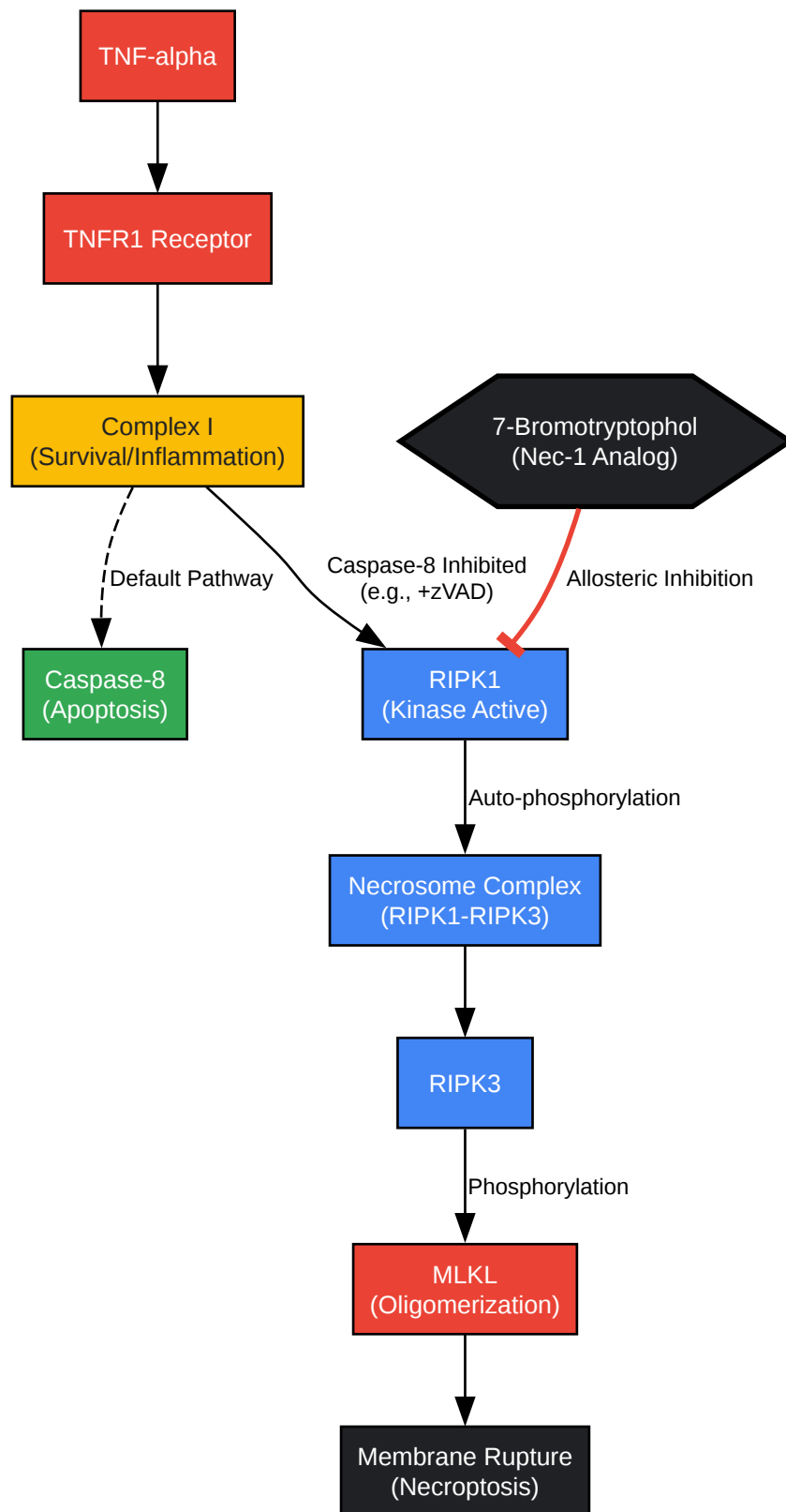
Experimental Workflows & Logic

The characterization of 7-Bromotryptophol requires a biphasic approach:

- Phenotypic Screening: Assessing cytotoxicity and anti-proliferative effects in cancer cell lines (A549, HepG2).[\[2\]](#)
- Mechanistic Validation: Determining its ability to modulate specific pathways, specifically the rescue of cells from TNF-induced necroptosis (mimicking Nec-1 activity) and biofilm inhibition.

Pathway Visualization: Necroptosis Modulation

The following diagram illustrates the specific insertion point of 7-halogenated indoles within the necroptosis signaling cascade.



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Caption: 7-Bromotryptophol acts as a structural analog to Necrostatin-1, potentially inhibiting the kinase activity of RIPK1, thereby preventing necrosome formation and downstream MLKL-mediated membrane rupture.

Detailed Protocols

Protocol A: Solubilization & Storage

Rationale: Halogenated indoles are hydrophobic. Improper solubilization leads to micro-precipitation, causing false positives in scattering assays.

- Stock Preparation: Dissolve 7-Bromotryptophol powder in anhydrous DMSO to a concentration of 10 mM. Vortex for 30 seconds until clear.
- Aliquot: Dispense into 50 μ L aliquots in amber tubes (light sensitive).
- Storage: Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles >3 times.
- Working Solution: Dilute stock 1:1000 in culture media immediately prior to use to achieve a starting concentration of 10 μM (0.1% DMSO final).

Protocol B: Necroptosis Rescue Assay (HT-29 Cells)

Rationale: This assay determines if 7-Bromotryptophol functions as a necroptosis inhibitor by rescuing cells from "TSZ" (TNF + Smac mimetic + zVAD) induced death.

Materials:

- HT-29 human colorectal adenocarcinoma cells.
- Reagents: TNF- α (20 ng/mL), SM-164 (Smac mimetic, 100 nM), z-VAD-fmk (Pan-caspase inhibitor, 20 μM).
- Readout: CellTiter-Glo[®] (ATP quantification).

Step-by-Step:

- Seeding: Plate HT-29 cells at 5,000 cells/well in a white-walled 96-well plate. Incubate overnight at 37°C .

- Pre-treatment: Treat cells with 7-Bromotryptophol (dose range: 0.1 μM – 50 μM) for 1 hour. Include Nec-1s (10 μM) as a positive control and DMSO as a vehicle control.
- Induction: Add the "TSZ" cocktail to all wells except the "Untreated" control:
 - TNF- α : 20 ng/mL final.
 - SM-164: 100 nM final.
 - z-VAD-fmk: 20 μM final.
- Incubation: Incubate for 24 hours.
- Readout: Add equal volume of CellTiter-Glo reagent, shake for 2 minutes, incubate for 10 minutes, and measure luminescence.
- Analysis: Calculate % Survival relative to Untreated control. A rescue effect confirms RIPK1 inhibitory potential.

Protocol C: Cytotoxicity Profiling (MTT Assay)

Rationale: Marine-derived bromoindoles often exhibit direct cytotoxicity against lung (A549) and liver (HepG2) cancer lines via ROS generation.

- Seeding: Seed A549 cells (3,000 cells/well) in clear 96-well plates.
- Treatment: Add 7-Bromotryptophol (0.1, 1, 5, 10, 25, 50, 100 μM) for 72 hours.
- MTT Addition: Add 20 μL of MTT (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
- Solubilization: Aspirate media carefully. Add 150 μL DMSO to dissolve formazan crystals.
- Measurement: Read absorbance at 570 nm (reference 630 nm).
- Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

Anticipated Results & Data Interpretation

The following table summarizes expected outcomes based on the compound's dual nature as a marine metabolite and Nec-1 analog.

Assay Type	Readout	Expected Result for 7-Bromotryptophol	Interpretation
Necroptosis Rescue	% Cell Survival (ATP)	Moderate Rescue (EC50 ~5-10 μ M)	Indicates RIPK1 inhibition, likely less potent than Nec-1s (7-Cl-O-Nec-1) but mechanistically similar.
Cytotoxicity (A549)	IC50 (μ M)	~5 - 15 μ M	Potent cytotoxicity typical of 7-bromoindoles; likely ROS-mediated.
Biofilm Inhibition	Crystal Violet OD590	>50% Inhibition at 50 μ M	Disruption of quorum sensing (common for indole-3-ethanol derivatives).
Apoptosis (Caspase 3/7)	Luminescence	No significant induction	Unlike pure apoptosis inducers, this compound likely triggers mixed cell death or ROS-dependent necrosis at high doses.

References

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Sources

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- [3. Frontiers | Necrostatin-1: a promising compound for neurological disorders \[frontiersin.org\]](#)
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